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Cy5-PEG6-acid

Cat. No.: B1192606
M. Wt: 854.5 g/mol
InChI Key: RKXHCQAKWSZSPM-UHFFFAOYSA-N
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Description

Contextualization within Fluorescent Probe Development and Applications

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property, known as fluorescence, allows for the detection and imaging of specific targets within complex biological systems. The development of these probes has been driven by the need for greater sensitivity, specificity, and stability in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

The Cy5 (Cyanine5) dye, a member of the cyanine (B1664457) family, is a synthetic fluorescent dye known for its bright, far-red fluorescence. thermofisher.comsyronoptics.com A key advantage of using long-wavelength dyes like Cy5 is the reduced autofluorescence from biological specimens in this spectral region, leading to a better signal-to-noise ratio. thermofisher.comoptolongfilter.com Cy5 is characterized by an absorption maximum around 649 nm and an emission maximum near 670 nm. optolongfilter.comgenelink.com This makes it compatible with common laser lines, such as the 633 nm or 647 nm lasers. thermofisher.comoptolongfilter.com

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. Polyethylene glycol (PEG) linkers are frequently employed in this process due to their unique and advantageous properties. broadpharm.combroadpharm.com PEG is a water-soluble, non-toxic, and biocompatible polymer. creative-biolabs.com The incorporation of a PEG spacer in a fluorescent probe, such as in Cy5-PEG6-acid, offers several benefits.

Firstly, the hydrophilic nature of the PEG linker enhances the water solubility of the entire molecule, which is crucial for applications in aqueous biological environments. creative-biolabs.combroadpharm.comaxispharm.com Secondly, the PEG spacer reduces steric hindrance, which can otherwise interfere with the binding of the probe to its target. axispharm.com Furthermore, PEG linkers can increase the stability of the conjugated biomolecule by protecting it from enzymatic degradation. creative-biolabs.comcreative-biogene.com There are two main types of PEG linkers: monodispersed and polydispersed. Monodispersed PEGs, like the PEG6 in this compound, have a precisely defined number of repeating ethylene (B1197577) glycol units and thus a specific molecular weight. broadpharm.combroadpharm.com

Overview of this compound's Role in Molecular and Cellular Research

This compound is a specialized chemical compound that combines the fluorescent properties of the Cy5 dye with the benefits of a PEG linker, and includes a terminal carboxylic acid group. broadpharm.comaxispharm.com This carboxylic acid is a reactive functional group that can be readily conjugated to primary amine groups on biomolecules, such as proteins and peptides, to form a stable amide bond. broadpharm.comaxispharm.com This reaction is typically facilitated by activating agents like EDC or HATU. broadpharm.com

The structure of this compound makes it a versatile tool for labeling biomolecules for a variety of research applications. These applications include, but are not limited to, fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. axispharm.com By attaching this fluorescent tag to a molecule of interest, researchers can track its location, movement, and interactions within cells or tissues.

Scope and Research Impact of this compound Derived Probes

The development of probes derived from this compound has had a significant impact on molecular and cellular research. The ability to create highly specific and stable fluorescently labeled biomolecules has enabled more precise and detailed investigations into biological processes. For instance, these probes are instrumental in studying protein localization, protein-protein interactions, and the dynamics of cellular components. syronoptics.com

The use of this compound and similar reagents is also prominent in the development of targeted imaging agents and therapeutics. In the field of antibody-drug conjugates (ADCs), for example, PEG linkers are used to attach cytotoxic drugs to antibodies, improving the solubility and stability of the conjugate. creative-biolabs.combiochempeg.com Similarly, in the realm of nanoparticle-based drug delivery, PEGylation helps to prolong circulation time and can be functionalized for controlled drug release. creative-biolabs.com The versatility and favorable properties of this compound ensure its continued importance in the advancement of life sciences research.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC47H68ClN3O9 broadpharm.com
Molecular Weight854.5 g/mol broadpharm.com
Excitation Maximum~649 nm axispharm.com
Emission Maximum~667 nm axispharm.com
SolubilityWater, DMSO, DMF, DCM broadpharm.com
Purity≥96% axispharm.com
Storage Condition-20°C, protected from light and moisture axispharm.com

Applications of this compound Derived Probes

ApplicationDescriptionSource
BioconjugationLabeling of proteins, peptides, and other biomolecules for imaging and detection. axispharm.com
Fluorescence MicroscopyEnables high-resolution imaging with bright, far-red emission, minimizing background autofluorescence. optolongfilter.comaxispharm.com
Flow CytometrySuitable for cell analysis with compatibility with standard laser lines. axispharm.com
Molecular ImagingUsed for in vivo research and tracking of biomolecules. broadpharm.com
Nucleic Acid AssaysUsed in applications like real-time PCR and FISH for detecting specific DNA or RNA sequences. genelink.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H68ClN3O9 B1192606 Cy5-PEG6-acid

Properties

Molecular Formula

C47H68ClN3O9

Molecular Weight

854.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C47H67N3O9.ClH/c1-46(2)38-16-11-13-18-40(38)49(5)42(46)20-8-6-9-21-43-47(3,4)39-17-12-14-19-41(39)50(43)25-15-7-10-22-44(51)48-24-27-55-29-31-57-33-35-59-37-36-58-34-32-56-30-28-54-26-23-45(52)53;/h6,8-9,11-14,16-21H,7,10,15,22-37H2,1-5H3,(H-,48,51,52,53);1H

InChI Key

RKXHCQAKWSZSPM-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cy5-PEG6-acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cy5 Peg6 Acid

Synthetic Pathways for Cy5-PEG6-acid and its Precursor Synthesis

The conjugation of cyanine (B1664457) dyes to polyethylene (B3416737) glycol (PEG) moieties is a widely employed strategy to enhance the hydrophilicity and biocompatibility of these otherwise hydrophobic fluorophores. interchim.frinterchim.fr The PEG spacer also provides a flexible arm that reduces steric hindrance between the dye and its target molecule, which can be crucial for maintaining the biological activity of the labeled species. axispharm.com

The fundamental principle of coupling involves a covalent reaction between a functional group on the cyanine dye and a complementary functional group on the PEG linker. Common strategies include:

Amide Bond Formation: This is one of the most prevalent methods, where a carboxylic acid group on one component reacts with a primary amine on the other. This reaction is typically mediated by carbodiimide (B86325) activators.

Thioether Linkage: A maleimide-functionalized dye can react specifically with a thiol (sulfhydryl) group on a PEG linker or a biomolecule like cysteine. acs.org

Click Chemistry: Modern approaches utilize highly efficient and orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for which the dye and PEG components are pre-functionalized with azide (B81097) and alkyne groups, respectively. rsc.org

The synthesis is often modular, allowing for the introduction of PEG linkers of varying lengths (e.g., PEG4, PEG6, PEG8) to fine-tune the properties of the final conjugate. chemrxiv.org The choice of synthetic route depends on the desired final structure and the chemical stability of the functional groups involved. fu-berlin.de

The terminal carboxylic acid on this compound is a key functional group that serves as a primary point of attachment for biomolecules. axispharm.com The introduction and activation of this carboxyl group are critical steps in the synthesis. Cyanine dyes featuring alkyl carboxylic acid groups have been extensively developed for bioconjugation purposes. researchgate.netnih.govgoogle.com

The synthesis often starts with a precursor of the cyanine dye that already contains a carboxylic acid group, or a group that can be converted to one. google.com For instance, a common precursor is (2,3,3-Trimethyl-3-H-indol-5-yl)-acetic acid, which can be used to build the carboxyl-containing indocyanine dye structure. google.com The coupling of the PEG linker, which itself has a terminal carboxylic acid, to a functionalized Cy5 core is a common strategy.

The terminal carboxylic acid of the this compound can then be activated for subsequent reactions, most commonly the formation of an amide bond with a primary amine. This activation is typically achieved using coupling agents or activators. broadpharm.com

Table 1: Common Activating Agents for Carboxylic Acid Functionalization

Activating AgentFull NameByproductKey Features
EDC / DCC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) / Dicyclohexylcarbodiimide (B1669883)Urea (B33335)Commonly used for forming amide bonds; EDC has water-soluble urea byproduct, simplifying purification. researchgate.net
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylureaHighly efficient coupling reagent, often used for difficult couplings, leading to high yields. broadpharm.com
NHS N-hydroxysuccinimide-Used with a carbodiimide (like EDC) to form a more stable, amine-reactive NHS ester intermediate. nih.gov

General Principles of Cyanine Dye and PEG Moiety Coupling

Chemical Derivatization for Enhanced Reactivity and Specificity

To facilitate its use in bioconjugation, this compound is often converted into more reactive forms. These derivatives are designed to react efficiently and specifically with functional groups found on proteins, peptides, and nucleic acids.

The most common derivative of this compound is its N-hydroxysuccinimidyl (NHS) ester, Cy5-PEG6-NHS ester. broadpharm.com This "activated" form is highly reactive toward primary amines, which are abundant in biomolecules as the N-terminus of proteins and the side chain of lysine (B10760008) residues. broadpharm.com

The synthesis of the NHS ester is a straightforward esterification reaction. The carboxylic acid of this compound is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netnih.gov The resulting Cy5-PEG6-NHS ester is a stable compound that can be purified and stored, typically at -20°C, for later use. broadpharm.com

The primary utility of Cy5-PEG6-NHS ester is its ability to form a stable amide bond with primary amines under mild, aqueous conditions (typically pH 7-9), making it ideal for labeling biologically sensitive molecules. broadpharm.combroadpharm.com This reaction is a cornerstone of fluorescent labeling in many biological applications, including flow cytometry and fluorescence microscopy. axispharm.com

Table 2: Properties of this compound and its NHS Ester Derivative

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive GroupTarget Functional Group
This compound C47H68ClN3O9~854.5Carboxylic Acid (-COOH)Primary Amines (-NH2) (with activators)
Cy5-PEG6-NHS ester C51H71ClN4O11~951.6NHS EsterPrimary Amines (-NH2)

Data sourced from multiple suppliers and may vary slightly. broadpharm.comlabshake.com

For more complex applications, it is often desirable to create multifunctional probes by attaching different molecules to the same dye-PEG scaffold. This requires orthogonal functionalization, where the dye possesses multiple reactive groups that can be addressed independently. chemistryviews.org

Researchers have developed synthetic routes to create heterobifunctional cyanine dyes that bear two different reactive groups. nih.gov For example, a cyanine dye can be synthesized to contain both an NHS ester (for reacting with amines) and a maleimide (B117702) group (for reacting with thiols). nih.govchemistryviews.org This allows for the sequential or simultaneous conjugation of two different molecules, such as a targeting ligand and a therapeutic agent, to the same fluorescent reporter.

Another strategy involves using bioorthogonal chemistry, such as the reaction between an azide and a strained alkyne (e.g., DBCO) or a terminal alkyne in the presence of a copper catalyst. rsc.orghodoodo.com A Cy5-PEG6 construct could be synthesized with a terminal azide, leaving the carboxylic acid available for conversion to an NHS ester. This would create a heterobifunctional probe capable of participating in both amine labeling and click chemistry reactions, significantly expanding its versatility.

Synthesis and Utility of Amine-Reactive Cy5-PEG6-NHS Ester

Analytical Techniques for Structural Elucidation and Purity Assessment of Synthetic Products

Rigorous characterization is essential to confirm the identity, structure, and purity of this compound and its derivatives. A combination of analytical techniques is typically employed to provide a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds. Specific proton signals can verify the presence and integrity of the Cy5 chromophore, the repeating ethylene (B1197577) glycol units of the PEG linker, and the terminal functional groups. unistra.fr

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is used to determine the precise molecular weight of the compound, confirming its elemental composition. unistra.fr This is crucial for verifying that the correct number of PEG units has been incorporated and that the final functionalization was successful.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final product. nsf.gov By using a UV-Vis detector set to the absorption maximum of the Cy5 dye (around 646-649 nm), the percentage of the desired product relative to any impurities or unreacted starting materials can be accurately quantified. nsf.gov A purity of >95% is often required for bioconjugation applications.

UV-Visible Spectroscopy: This technique is used to determine the key photophysical properties of the dye, including its maximum absorption wavelength (λmax) and molar extinction coefficient (ε), which is a measure of how strongly it absorbs light. researchgate.net For this compound, the λmax is typically around 646-649 nm. axispharm.combroadpharm.com

Fluorescence Spectroscopy: This method measures the fluorescence emission spectrum to determine the maximum emission wavelength (λem), which is typically around 662-667 nm for Cy5 derivatives. axispharm.combroadpharm.com

Together, these techniques provide the necessary evidence to confirm that the target molecule, this compound, has been synthesized correctly and is of sufficient purity for its intended applications.

High-Performance Liquid Chromatography (HPLC) for Purification and Characterization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and characterization of this compound. Given the compound's structure, which combines a hydrophobic cyanine dye with a hydrophilic polyethylene glycol (PEG) chain, reversed-phase HPLC (RP-HPLC) is the most common and effective modality employed. researchgate.netfigshare.com

The standard procedure involves using a C18 stationary phase, which effectively retains the molecule through hydrophobic interactions with the Cy5 core and the PEG linker. researchgate.net Purification is typically achieved using a gradient elution system. figshare.comrsc.org This system involves a mobile phase consisting of water and acetonitrile (B52724), with the proportion of acetonitrile gradually increasing over the course of the analysis. figshare.comrsc.org To improve peak resolution and shape, a small amount of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.05% to 0.1%, is added to the mobile phase. researchgate.netfigshare.com The use of TFA ensures that the terminal carboxylic acid and any other ionizable groups are protonated, minimizing peak tailing and leading to sharper, more symmetrical peaks.

The purity of the final product is assessed by analyzing the resulting chromatogram. Detection is typically performed using a UV-Vis detector set to the absorption maximum of the Cy5 dye, around 649 nm. rsc.org Commercial sources often guarantee a purity of ≥96% as determined by HPLC analysis. axispharm.comaxispharm.com

Mass Spectrometry (MALDI-TOF, ESI-MS) for Molecular Weight and Identity Confirmation

Mass spectrometry is an indispensable tool for the unambiguous confirmation of the molecular identity of this compound by providing a precise measurement of its molecular weight. Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are utilized, often in conjunction with liquid chromatography (LC-MS). researchgate.netchemie-brunschwig.ch

Electrospray Ionization-Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing PEGylated compounds like this compound. researchgate.net This soft ionization technique allows the molecule to be transferred from a liquid solution into the gas phase as intact, charged ions with minimal fragmentation. researchgate.netresearchgate.net ESI-MS analysis confirms the calculated molecular weight of approximately 854.5 g/mol for this compound. axispharm.comaxispharm.com The technique is sensitive enough to identify the characteristic distribution of ions that is typical for PEGylated molecules. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is also employed, especially for the characterization of larger bioconjugates synthesized using this compound. nih.govchemrxiv.org In this method, the analyte is co-crystallized with a matrix material, such as α-Cyano-4-hydroxycinnamic acid, and ionized by a laser pulse. americanpharmaceuticalreview.com MALDI-TOF is highly effective for analyzing complex structures and confirming the successful conjugation of the this compound linker to proteins or peptides. nih.govchemrxiv.org

Spectroscopic Methods for Optical Property Verification

The defining characteristic of this compound is its fluorescence, which is verified using spectroscopic methods, primarily UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. researchgate.net These analyses confirm that the integration of the PEG linker and the terminal carboxylic acid does not adversely affect the spectral properties of the Cy5 fluorophore.

UV-Vis Spectroscopy is used to determine the absorption spectrum of the compound. This compound exhibits a strong, characteristic absorption maximum (λ_abs) in the far-red region of the spectrum, typically at approximately 649 nm. axispharm.com This measurement is also used to determine the concentration of the dye in solution, by applying the Beer-Lambert law with the known high molar extinction coefficient (ε) of the Cy5 dye, which is around 250,000 M⁻¹cm⁻¹. chemrxiv.orglumiprobe.com

Fluorescence Spectroscopy is performed to measure the emission spectrum. When excited at or near its absorption maximum, this compound displays a bright fluorescence emission maximum (λ_em) at approximately 667 nm. axispharm.combroadpharm.com The difference between the absorption and emission maxima, known as the Stokes shift, is therefore around 18 nm. The quantum yield, a measure of the efficiency of fluorescence, is also a key parameter, with the Cy5 core having a reported quantum yield of approximately 0.2. lumiprobe.com

Table 1: Summary of Analytical Methods for this compound

Parameter Methodology Typical Conditions/Results Reference(s)

| Purification & Purity | Reversed-Phase HPLC (RP-HPLC) | Column: C18 Mobile Phase: Acetonitrile/Water gradient with 0.05-0.1% TFA Purity: ≥96% | researchgate.netfigshare.comaxispharm.com | | Molecular Weight | ESI-MS / MALDI-TOF MS | Expected MW: ~854.5 g/mol | axispharm.comaxispharm.comresearchgate.net | | Absorption Maximum | UV-Vis Spectroscopy | λ_abs: ~649 nm ε: ~250,000 M⁻¹cm⁻¹ | axispharm.comlumiprobe.com | | Emission Maximum | Fluorescence Spectroscopy | λ_em: ~667 nm | axispharm.combroadpharm.com |

Bioconjugation Strategies Utilizing Cy5 Peg6 Acid

Covalent Attachment to Proteins and Peptides

Covalent labeling of proteins and peptides with fluorescent dyes like Cy5-PEG6-acid is a common technique for imaging, detection, and analysis. The carboxylic acid group of this compound allows for conjugation to primary amine groups, predominantly found in lysine (B10760008) residues and the N-terminus of proteins and peptides. axispharm.com

Amide Bond Formation via Carboxylic Acid Activation (e.g., EDC/NHS Chemistry)

The formation of stable amide bonds between the carboxylic acid of this compound and primary amines on biomolecules is typically achieved through the use of coupling reagents. axispharm.com A widely employed method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). thermofisher.com

EDC acts as a carboxyl activating agent, forming an O-acylisourea intermediate with the carboxylic acid of this compound. thermofisher.comfishersci.se This intermediate is highly reactive but can be prone to hydrolysis in aqueous solutions. The addition of NHS or sulfo-NHS improves the efficiency and stability of the reaction by reacting with the O-acylisourea intermediate to form a more stable NHS-ester (or sulfo-NHS ester). thermofisher.comwikipedia.org This activated ester can then react with primary amines on the protein or peptide to form a stable amide linkage, releasing NHS or sulfo-NHS. thermofisher.comwikipedia.orglumiprobe.com Sulfo-NHS is often preferred in protein labeling due to its increased water solubility compared to NHS. fishersci.pt

This EDC/NHS (or sulfo-NHS) chemistry allows for efficient conjugation of this compound to biomolecules under aqueous conditions, which is crucial for maintaining the native structure and function of proteins and peptides. thermofisher.com

Site-Specific Labeling Approaches (e.g., N-terminal, Lysine Residues)

While EDC/NHS chemistry primarily targets the ε-amino groups of lysine residues and the α-amino group of the N-terminus, leading to multiple labeling sites depending on the number of accessible lysines, strategies exist for more site-specific labeling. lumiprobe.com The reaction with primary amines generally occurs at slightly alkaline pH (e.g., pH 8.2-8.5). lumiprobe.comjenabioscience.com

Lysine residues are abundant in most proteins, and their labeling with this compound via EDC/NHS chemistry results in a heterogeneous population of conjugates with varying degrees of labeling (DOL). The degree of labeling, which is the average number of fluorophore molecules per protein molecule, is an important parameter that can affect the conjugate's properties and performance. jenabioscience.com Controlling the molar ratio of the activated dye to the protein can help to influence the average DOL.

While the carboxylic acid of this compound is primarily reactive towards amines, achieving truly site-specific labeling often requires modifying the protein or peptide to introduce unique reactive handles at desired locations, or utilizing enzymatic methods. However, using this compound with standard amine-reactive chemistry like EDC/NHS typically results in labeling at multiple lysine sites and the N-terminus.

Considerations for Maintaining Biomolecule Functionality Post-Conjugation

Maintaining the biological activity and functionality of proteins and peptides after conjugation with a fluorescent dye like this compound is paramount. Several factors need careful consideration during the labeling process:

Reaction Conditions: The pH, temperature, and reaction time must be optimized to favor the conjugation reaction while minimizing denaturation or degradation of the biomolecule. Slightly alkaline pH is generally used for amine coupling, but extreme pH values should be avoided. lumiprobe.comjenabioscience.com

Degree of Labeling (DOL): A high DOL can potentially lead to steric hindrance, altered charge distribution, or aggregation, which may negatively impact the biomolecule's activity or binding affinity. jenabioscience.com Optimizing the dye-to-biomolecule ratio is crucial to achieve an appropriate DOL, often aiming for a low to moderate level of labeling. jenabioscience.com

Solvent Compatibility: While the PEG6 spacer enhances water solubility, the reaction conditions should be compatible with the biomolecule's stability. axispharm.com

Purification: Efficient removal of unconjugated dye and reaction byproducts is essential to prevent interference in downstream applications and potential toxicity to cells or organisms. Techniques such as size exclusion chromatography or dialysis are commonly used for purification.

Labeling of Nucleic Acids (DNA and RNA)

Labeling nucleic acids with fluorescent dyes is vital for techniques such as fluorescence in situ hybridization (FISH), microarrays, quantitative PCR, and molecular imaging. jenabioscience.comfishersci.com this compound can be used to label nucleic acids, typically through chemical conjugation to modified oligonucleotides.

Chemical Conjugation to Modified Oligonucleotides

Direct chemical conjugation of this compound to standard DNA or RNA can be challenging due to the limited presence of primary amine groups. However, oligonucleotides can be synthesized with modifications that introduce reactive functional groups, such as primary amines, at specific positions (e.g., at the 5' or 3' end, or internally). This compound, with its carboxylic acid group, can then be coupled to these amine-modified oligonucleotides using similar carbodiimide (B86325) chemistry (EDC/NHS) as described for proteins. This allows for the creation of fluorescently labeled oligonucleotides with a defined labeling site.

Commercially available kits utilize chemical methods to attach labels to DNA or RNA in a simple, one-step reaction. These methods often involve covalent attachment without significantly impacting hybridization performance. fishersci.commirusbio.com The labeling density can be adjusted for optimal results. mirusbio.com

Enzymatic Incorporation of Cy5-Modified Nucleotides in Nucleic Acid Synthesis

Another approach for labeling nucleic acids involves the enzymatic incorporation of nucleotides that have already been modified with a fluorescent dye. While this compound itself is not a nucleotide, a Cy5 fluorophore can be attached to a nucleotide triphosphate (e.g., dUTP or UTP) via a linker. These fluorescently labeled nucleotides can then be incorporated into newly synthesized DNA or RNA strands by polymerases (e.g., in PCR, reverse transcription, or nick translation). jenabioscience.com

Non-Enzymatic Direct Labeling Methodologies

Non-enzymatic direct labeling using this compound typically involves activating the carboxylic acid group to facilitate its reaction with nucleophilic functionalities present on the target molecule, most commonly primary amines. The carboxylic acid group can be activated using carbodiimide chemistry, such as with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS. This activation forms an NHS ester intermediate, which is highly reactive towards amine groups found in lysine residues of proteins, the N-terminus of peptides, or amine-modified oligonucleotides. broadpharm.com

While this compound itself possesses the acid group, a pre-activated form like Cy5-PEG6-NHS ester is frequently used for direct and efficient labeling of amine-containing biomolecules in aqueous buffers. broadpharm.com This approach bypasses the need for in-situ activation steps, simplifying the labeling procedure. Cyanine (B1664457) dyes, including Cy5, are widely used for labeling peptides, proteins, and oligonucleotides through such non-enzymatic methods. aatbio.com Sulfonated cyanine dyes, which are highly water-soluble, are particularly recommended for labeling sensitive proteins in purely aqueous environments. lumiprobe.com, interchim.fr The PEG linker in this compound contributes to its solubility in aqueous media, facilitating labeling reactions in biological buffers. broadpharm.com

Evaluation of Bioconjugate Efficiency, Stability, and Spectroscopic Properties

Characterizing the resulting bioconjugates is essential to confirm successful labeling, determine the degree of labeling, and assess the functional performance of the fluorescent probe.

Determining the labeling density (e.g., the average number of Cy5 molecules per protein, nanoparticle, or liposome) and stoichiometry is critical for optimizing bioconjugate performance and reproducibility. Common methods for quantifying the amount of incorporated Cy5 include UV-Visible absorption spectroscopy, utilizing the high extinction coefficient of the Cy5 fluorophore at its maximum absorption wavelength (around 650 nm). medchemexpress.com, broadpharm.com By measuring the absorbance of the conjugate and knowing the extinction coefficient of the dye and the concentration of the biomolecule or nanoparticle, the dye-to-molecule or dye-to-particle ratio can be calculated.

Fluorescence correlation spectroscopy (FCS) can also be used to determine the concentration of fluorescently labeled nanoparticles or other species, which, when combined with total concentration measurements, can yield information about labeling density. nih.gov For lipid nanoparticles and liposomes, techniques like agarose (B213101) gel retardation assays can be used to assess the encapsulation efficiency of nucleic acids, providing indirect information about the integrity and composition of the lipid structure which incorporates the fluorescent lipid. nih.gov Standard analytical techniques for characterizing nanoparticles, such as dynamic light scattering (DLS) for size and polydispersity index (PDI), and zeta potential measurements for surface charge, are also crucial for evaluating the properties of the functionalized nanoparticles. mdpi.com

The photostability and photophysical properties of this compound conjugates in aqueous environments are critical for fluorescence-based applications, particularly in biological imaging. In non-viscous aqueous solutions, unconjugated Cy5 can exhibit relatively low fluorescence efficiency and short excited-state lifetimes due to structural features and the potential for cis-trans isomerization and aggregation, which can lead to self-quenching. researchgate.net, researchgate.net The presence of the PEG linker in this compound enhances its aqueous solubility, which can help mitigate aggregation compared to non-sulfonated Cy5 dyes. lumiprobe.com, aatbio.com, lumiprobe.com

Photostability refers to the resistance of the fluorophore to irreversible photodegradation or photobleaching upon excitation. Cy5 can undergo photobleaching and even photoconversion to other fluorescent species (e.g., Cy3) under irradiation. acs.org Photostability is influenced by the local environment, the presence of oxygen and other quenchers, and the molecular structure of the conjugate. researchgate.net, rsc.org, nih.gov

Research has shown that conjugating Cy5 to other molecules or incorporating it into nanoparticles can significantly impact its photostability and photophysical performance. For instance, encapsulating Cy5 within aluminosilicate (B74896) nanoparticles dramatically enhanced its photostability and induced blinking behavior suitable for super-resolution microscopy. nih.gov Covalent linkage of Cy5 to photostabilizers has also been shown to reduce blinking and photobleaching in both deoxygenated and oxygenated environments. nih.gov, rsc.org The photophysical properties, including fluorescence quantum yield and lifetime, can be affected by conjugation and the surrounding environment. nih.gov, acs.org Studies comparing different Cy5 conjugates have shown variations in fluorescence quantum yields and lifetimes depending on the nature of the attached molecule or the nanoparticle environment. nih.gov, acs.org Assessing these properties typically involves fluorescence spectroscopy to measure excitation and emission spectra, fluorescence lifetime measurements, and quantitative photobleaching studies under defined illumination conditions. researchgate.net, rsc.org, nih.gov

Impact of PEG Linker on Conjugate Solubility and Steric Hindrance

The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as the PEG6 chain in this compound, significantly influences the physicochemical properties of the resulting bioconjugates, particularly their solubility and the degree of steric hindrance. The PEG moiety is a highly flexible, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) chempep.cominterchim.fr. This inherent hydrophilicity is a primary factor in enhancing the water solubility of molecules to which it is conjugated chempep.cominterchim.frbroadpharm.comcreative-biolabs.comthermofisher.com.

This compound itself features a six-unit polyethylene glycol (PEG6) spacer, which is specifically noted for enhancing water solubility axispharm.com. When Cy5, a relatively hydrophobic fluorescent dye, is conjugated to a biomolecule via a PEG6 linker, the PEG chain interacts favorably with water molecules through hydrogen bonding, effectively creating a hydration shell around the conjugate interchim.frthermofisher.com. This increased solvation counteracts the hydrophobic nature of the Cy5 dye and, potentially, the biomolecule or other conjugated entities, leading to improved solubility in aqueous buffers interchim.frthermofisher.com. Enhanced solubility is crucial for bioconjugation reactions, which often occur in aqueous environments, and for the subsequent biological applications of the conjugates, such as imaging or detection in biological systems axispharm.com. Improved solubility also contributes to reduced aggregation of the conjugated biomolecule interchim.frthermofisher.com.

Beyond solubility, the PEG6 linker plays a vital role in minimizing steric hindrance. The flexible and dynamic nature of the PEG chain provides a spatial separation between the Cy5 dye and the biomolecule to which it is attached, as well as the surrounding environment chempep.cominterchim.frthermofisher.com. This "spacer effect" is particularly important in bioconjugation applications where the conjugated molecule needs to interact with other biological entities, such as binding partners, enzymes, or cellular structures. By increasing the distance and flexibility between the Cy5 label and the biomolecule, the PEG6 linker can reduce unfavorable steric interactions that might otherwise impede binding efficiency or alter the biomolecule's native function chempep.cominterchim.frthermofisher.com.

The length of the PEG linker is a critical design consideration that impacts both solubility and steric hindrance chempep.com. While longer PEG chains generally confer greater solubility and can increase the hydrodynamic volume of the conjugate, which can be beneficial for applications like extending circulation half-life by reducing renal filtration chempep.comrsc.org, the PEG6 linker provides a balance. A PEG6 spacer is specifically cited as improving solubility and reducing steric interference axispharm.com. Research suggests that the effect of PEG spacer length on steric hindrance can be dependent on the size of the molecule being conjugated. For larger proteins, increasing linker length can reduce steric hindrance to binding interactions. nih.gov However, for smaller proteins, the impact of increasing linker length on steric hindrance might be less substantial. nih.gov The flexibility and spacing provided by PEG linkers can lead to higher reaction kinetics for conjugates that need to bind with ligand partners in aqueous solutions. interchim.fr

Applications in Advanced Fluorescence Spectroscopy and Imaging Research

High-Resolution Fluorescence Microscopy Techniques

Cy5-PEG6-acid is suitable for high-resolution fluorescence microscopy, enabling detailed visualization of cells and cellular components axispharm.comsyronoptics.com. Its far-red emission minimizes background fluorescence, improving image clarity and contrast optolongfilter.comsyronoptics.com.

Confocal and Epifluorescence Microscopy for Molecular Visualization

Confocal and epifluorescence microscopy are fundamental techniques for visualizing biological structures and processes. Cy5-labeled molecules, such as proteins or nanoparticles conjugated with this compound, can be effectively imaged using these methods axispharm.comsyronoptics.comresearchgate.net. Confocal microscopy, in particular, offers improved optical sectioning and reduced out-of-focus blur, leading to higher-contrast images of fluorescently labeled samples wikipedia.org. Studies have utilized Cy5-PEG-nanoparticles to analyze cellular uptake by different cell lines using confocal fluorescence microscopy, demonstrating the intracellular localization of the nanoparticles researchgate.net. Confocal nanoscanning assays have also employed Cy5-labeled proteins to monitor protein aggregation nih.gov. Epifluorescence microscopy is another common technique where this compound can be used for general fluorescence imaging applications evidentscientific.com.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Surface-Bound Interactions

TIRF microscopy is a technique that selectively illuminates fluorophores near the coverslip surface, significantly reducing background fluorescence from the bulk solution. This makes it ideal for studying surface-bound events and interactions at the cell membrane chirlmin.org. While direct studies specifically mentioning this compound in TIRF were not found, Cy5 is a commonly used dye in TIRF microscopy for single-molecule detection and studying interactions at surfaces due to its favorable photophysical properties and far-red emission which reduces background chirlmin.orgnih.gov. The PEG linker in this compound would likely enhance the solubility and reduce non-specific interactions with the surface, which are important considerations in TIRF applications axispharm.comthermofisher.com.

Super-Resolution Imaging (e.g., STED, STORM, PALM) Implementations

Super-resolution microscopy techniques overcome the diffraction limit of light microscopy, allowing for imaging with nanoscale resolution wikipedia.orglistarfish.itmadcitylabs.com. Cy5 is a suitable fluorophore for several super-resolution methods, including STED, STORM, and PALM wikipedia.orglistarfish.it. STORM, for instance, utilizes the photoswitchable properties of fluorophores like Cy5 to achieve high resolution by sequentially activating and localizing individual molecules wikipedia.orgresearchgate.net. While specific research using this compound in these techniques was not detailed, the Cy5 component's compatibility with these methods, combined with the PEG linker's potential to improve labeling efficiency and reduce aggregation, suggests its potential utility in super-resolution imaging research axispharm.comthermofisher.com. Covalent heterodimers of Cy3 and Cy5 have been used in STORM, highlighting the use of Cy5 in this technique researchgate.net.

Flow Cytometry and Cell-Based Analysis in Research Settings

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells or particles in a fluid stream, often utilizing fluorescence to identify and quantify different cell populations or cellular components syronoptics.comsyronoptics.com. This compound is suitable for cell analysis with standard laser compatibility in flow cytometry axispharm.com. Cy5-labeled antibodies, proteins, or other molecules can be used to stain cells for flow cytometric analysis syronoptics.com. Studies have used Cy5-labeled nanoparticles to evaluate cellular uptake quantitatively using flow cytometry, complementing confocal microscopy results researchgate.netdovepress.com. Cy5 Annexin V is a commercially available reagent used in flow cytometry to detect apoptosis bdbiosciences.com. The use of Cy5 in flow cytometry is common due to its bright fluorescence and far-red emission which minimizes interference from cellular autofluorescence optolongfilter.comsyronoptics.comsyronoptics.com.

Single-Molecule Fluorescence (SMF) Studies

Single-molecule fluorescence techniques allow for the observation and analysis of individual molecules, providing insights into molecular dynamics, interactions, and conformational changes that are often obscured in ensemble measurements chirlmin.orgontosight.ai.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) for Conformational Dynamics and Kinetics

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a key SMF technique used to measure distances and dynamics between two labeled sites on a single molecule chirlmin.orgcolorado.edu. It relies on the non-radiative energy transfer between a donor fluorophore and an acceptor fluorophore when they are within a specific distance range chirlmin.org. Cy5 is commonly used as an acceptor fluorophore in smFRET pairs, often with Cy3 as the donor chirlmin.orgnih.gov. This pair is widely used due to their suitable spectral overlap and photophysical properties chirlmin.orgnih.gov. smFRET experiments using Cy3 and Cy5 labeled nucleic acids or proteins can provide direct access to rate and equilibrium constants for conformational transitions and characterize molecular interactions nih.govcolorado.edu. The PEG6 linker in this compound can be beneficial in smFRET studies by improving the solubility of labeled biomolecules and potentially reducing non-specific interactions that can interfere with single-molecule observations axispharm.comthermofisher.com.

Strategies for Eliminating Photoblinking and Enhancing Photostability for SMF

Single-molecule fluorescence (SMF) techniques offer unique insights into the behavior of individual molecules, but their application is often limited by the photophysical properties of fluorescent dyes, specifically photoblinking and photobleaching researchgate.netnih.gov. Photoblinking refers to the temporary transitions of a fluorophore to dark, non-fluorescent states, while photobleaching is the irreversible destruction of the fluorophore researchgate.netnih.gov. Both phenomena reduce the total number of photons emitted by a single molecule, limiting observation time and signal-to-noise ratio.

Strategies to mitigate photoblinking and enhance photostability of cyanine (B1664457) dyes like Cy5 are crucial for robust SMF studies. One common approach involves the use of solution-based additives, such as oxygen-scavenging systems and triplet-state quenchers (TSQs) nih.govresearchgate.net. Oxygen scavengers reduce the concentration of dissolved oxygen, a major contributor to photobleaching through the generation of reactive oxygen species (ROS) nih.govresearchgate.netresearchgate.net. TSQs intercept the fluorophore's excited triplet state, a precursor to both blinking and bleaching, returning it to the ground state nih.govresearchgate.netnih.gov. Examples of TSQs include Trolox, cyclooctatetraene (B1213319) (COT), and 4-nitrobenzyl alcohol (NBA) researchgate.netresearchgate.netnih.gov. While effective, solution additives can sometimes be incompatible with live-cell environments or interfere with biological processes.

An alternative strategy involves the covalent modification of the fluorophore with protective agents researchgate.netnih.govoup.com. Studies have shown that directly or proximally conjugating TSQs like COT to Cy5 can dramatically enhance photostability without significantly altering its spectral characteristics researchgate.netresearchgate.net. This intramolecular approach provides localized photoprotection.

The PEGylation in this compound, while primarily aimed at improving solubility and reducing steric hindrance, can also indirectly influence the photostability of the attached Cy5 dye. The hydrophilic PEG chain can alter the local environment around the fluorophore, potentially affecting the accessibility of quenching agents like oxygen or influencing non-radiative decay pathways. Furthermore, the PEG spacer provides a flexible linker that can be utilized for conjugating the Cy5 dye to various molecules or surfaces in a manner that might influence its photophysical behavior in SMF experiments. Encapsulation of Cy5 within nanoparticles, often involving polymer matrices that can include PEG, has also been demonstrated as a strategy to enhance brightness and photostability for super-resolution microscopy applications nih.govrsc.org.

Applications in Real-Time Observation of Biomolecular Processes

This compound, through its ability to be conjugated to biomolecules, is a valuable tool for real-time observation of dynamic biological processes at the single-molecule level. Labeling biomolecules such as proteins, nucleic acids, or lipids with Cy5 allows researchers to track their movements, interactions, and conformational changes in real time using techniques like single-molecule fluorescence resonance energy transfer (smFRET) and single-molecule tracking (SMT) nih.govcolorado.edupnas.orgbiorxiv.org.

smFRET is a powerful technique for studying conformational dynamics and interactions by measuring the energy transfer efficiency between a donor and an acceptor fluorophore placed at specific sites on a biomolecule or complex nih.govcolorado.edunih.gov. By conjugating Cy5 (often used as an acceptor) and a suitable donor dye to a biomolecule, researchers can monitor distance changes between the two dyes in real time as the molecule undergoes conformational changes or interacts with other molecules nih.govcolorado.edu. This has been applied to study the folding of nucleic acids and the dynamics of proteins colorado.edunih.gov.

Single-molecule tracking involves observing the movement of individual fluorescently labeled molecules within a cell or on a surface researchgate.netbiorxiv.org. By conjugating this compound to a molecule of interest, such as a receptor protein on a cell membrane, its diffusion and localization can be tracked over time using techniques like total internal reflection fluorescence (TIRF) microscopy researchgate.netnih.gov. This provides insights into molecular mobility, compartmentalization, and interactions in living systems researchgate.net. The enhanced solubility and reduced non-specific binding offered by the PEG6 spacer in this compound are particularly beneficial for single-molecule tracking in complex biological environments, helping to ensure that the observed fluorescence signal corresponds to the specifically labeled molecule.

Despite the power of these techniques, the limited photostability and blinking of Cy5 can restrict the observation time window for individual molecules researchgate.netnih.gov. Therefore, the strategies discussed in Section 4.3.2, including the use of photoprotective additives or the development of more robust dye formulations, are often employed in conjunction with Cy5-labeled probes for long-term real-time imaging experiments.

Development of Fluorescent Reporter and Biosensing Systems

Fluorescent reporters and biosensing systems utilize changes in fluorescence properties to detect and quantify specific molecules or cellular events. This compound's structure, with its far-red fluorescence and reactive carboxylic acid group, makes it a versatile component in the design of such systems. By conjugating this compound to recognition elements, researchers can create probes that report on the presence or activity of analytes through changes in fluorescence intensity, wavelength, or lifetime.

Design of Environment-Sensitive Fluorescent Probes

Environment-sensitive fluorescent probes exhibit changes in their fluorescence characteristics in response to alterations in their local environment, such as changes in pH, polarity, or ion concentration . These probes are designed by strategically incorporating a fluorophore into a molecular architecture that is sensitive to a specific environmental parameter.

Cy5 derivatives have been successfully employed in the development of environment-sensitive probes, notably for pH sensing. CypHer5E, for example, is a pH-sensitive modified Cy5 dye that shows maximal fluorescence in acidic environments and is largely non-fluorescent at neutral pH researchgate.net. This property makes it useful for monitoring processes involving changes in pH, such as endocytosis and trafficking into acidic organelles like lysosomes researchgate.net.

While Cy5 itself is not inherently strongly environment-sensitive, conjugating it via the PEG6-acid linker to molecules or structures that undergo environment-dependent changes can yield responsive probes. The PEG spacer can influence the probe's localization and interaction with its surroundings, potentially affecting its sensitivity and response characteristics. For instance, attaching this compound to a polymer or nanoparticle that swells or changes conformation with pH could lead to a probe whose fluorescence is modulated by pH. Similarly, incorporating this compound into a FRET-based sensor where the energy transfer efficiency is affected by environmental changes near the Cy5 acceptor could create an environment-sensitive system. The carboxylic acid group allows for covalent attachment to a wide range of environment-sensitive molecules or materials.

Construction of Enzyme-Activatable and Responsive Sensing Platforms

Enzyme-activatable probes and responsive sensing platforms are designed to generate a fluorescence signal only in the presence of a specific enzymatic activity or in response to a particular stimulus researchgate.netnih.gov. This "turn-on" or "turn-off" mechanism allows for high target-to-background ratios, which is particularly advantageous for imaging in complex biological samples.

A common strategy for constructing enzyme-activatable probes involves using a FRET pair or a quencher-fluorophore pair linked by a substrate sequence recognized by the target enzyme researchgate.netacs.org. In the intact probe, the fluorescence of the reporting dye (like Cy5) is quenched. Upon enzymatic cleavage of the substrate linker, the dye is released from the quencher or the FRET pair is separated, leading to a significant increase in fluorescence intensity researchgate.netacs.org.

This compound can be utilized as the reporting fluorophore component in such systems. The carboxylic acid group allows for its conjugation to a peptide substrate or a quencher molecule, often via the formation of an amide bond. The PEG6 spacer can provide flexibility and solubility to the probe construct, potentially influencing its interaction with the enzyme and its diffusion in the biological environment. For example, this compound could be conjugated to a peptide sequence that is a substrate for a specific protease, with a quencher positioned to interact with the Cy5 dye in the uncleaved state. Upon protease activity, the peptide linker is cleaved, releasing the this compound (or a fragment containing it) from the quencher, resulting in fluorescence recovery.

Role in Biochemical and Biophysical Assay Development

Development of In Vitro Detection and Quantification Systems

The properties of Cy5-PEG6-acid make it a valuable reagent in the development of sensitive and robust in vitro diagnostic and research assays. axispharm.com Its high fluorescence quantum yield and photostability contribute to the generation of strong, stable signals, which are crucial for accurate detection and quantification. axispharm.comthermofisher.com

Fluorescence-Based Immunoassays (e.g., ELISA, FIA)

This compound and similar Cy5 derivatives are utilized in various fluorescence-based immunoassay formats, including Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Immunoassay (FIA). axispharm.comthermofisher.comaxispharm.com In these assays, the Cy5 dye serves as a fluorescent label that can be conjugated to antibodies or antigens. The intense and stable fluorescence of Cy5 allows for highly sensitive detection of the target analyte, often surpassing the sensitivity of traditional colorimetric or chemiluminescent detection methods. axispharm.com For instance, in a fluorescent ELISA, a Cy5-labeled secondary antibody can be used to detect the binding of a primary antibody to an immobilized antigen, with the resulting fluorescence intensity being proportional to the amount of target antigen present. This approach is valuable in both research and clinical settings for the quantification of a wide range of biomolecules. axispharm.com

A recent development in immunoassay technology is the use of dual-mode nanoparticles, where Cy5 is combined with gold nanoparticles (GNPs) for both colorimetric and fluorescent detection in lateral flow immunoassays (LFIAs). mdpi.com In one such application for SARS-CoV-2 detection, Cy5 was conjugated to GNPs to create dual-modal nanoprobes (DMNPs) that allow for visual colorimetric reading and sensitive fluorescent quantification. mdpi.com

Reporter Systems for Molecular Interactions and Enzyme Activity

The fluorescent properties of this compound are also harnessed to create reporter systems for monitoring molecular interactions and enzyme activity in real-time. By labeling one of the interacting partners (e.g., a substrate or a binding protein) with Cy5, changes in the fluorescent signal upon interaction can be monitored. For example, fluorescence polarization (FP) assays can be developed using Cy5-labeled molecules. plos.org In a notable application, a high-throughput FP-based assay was developed to identify inhibitors of cyclic GMP-AMP synthase (cGAS), a key enzyme in the innate immune system. plos.org This assay utilized a Cy5-labeled cGAMP and a specific monoclonal antibody, where the displacement of the fluorescent ligand by a potential inhibitor results in a change in fluorescence polarization, enabling rapid screening of compound libraries. plos.org

Furthermore, Cy5-labeled substrates can be used to measure enzyme activity. Cleavage of a Cy5-labeled peptide or oligonucleotide by a protease or nuclease can lead to a change in the fluorescence environment, resulting in a detectable signal change that can be used to quantify enzyme kinetics.

Studies of Protein-Protein and Protein-Nucleic Acid Interactions

Understanding the intricate networks of protein-protein and protein-nucleic acid interactions is fundamental to cell biology. This compound provides a versatile tool for elucidating the kinetics, thermodynamics, and structural details of these interactions. thermofisher.com

Kinetic and Thermodynamic Analysis of Binding Events

Single-molecule fluorescence resonance energy transfer (smFRET) is a powerful technique for studying the dynamics of biomolecular interactions. colorado.educolorado.edu In a typical smFRET experiment, two different fluorescent dyes, such as Cy3 (the donor) and Cy5 (the acceptor), are attached to specific sites on the interacting molecules. nih.gov The efficiency of energy transfer from Cy3 to Cy5 is dependent on the distance between the two dyes, providing a molecular ruler to monitor conformational changes and binding events in real-time.

By observing the fluctuations in FRET efficiency over time, researchers can determine the kinetic rate constants for association and dissociation of the interacting molecules. colorado.educolorado.edu Furthermore, by performing these experiments at different temperatures, the thermodynamic parameters of the interaction, such as the change in enthalpy (ΔH) and entropy (ΔS), can be determined, providing a complete thermodynamic profile of the binding event. colorado.eduaip.orgaltogen.com This approach has been instrumental in studying the folding of nucleic acid structures and the binding of proteins to DNA. colorado.educolorado.edunsf.gov

Parameter Description Information Gained
Association Rate Constant (k_on) The rate at which two molecules bind to each other.Provides insight into the speed and efficiency of complex formation.
Dissociation Rate Constant (k_off) The rate at which a complex falls apart.Indicates the stability of the interaction.
Equilibrium Dissociation Constant (K_d) The ratio of k_off to k_on, representing the concentration at which half of the binding sites are occupied.A measure of the binding affinity (lower K_d indicates higher affinity).
Change in Enthalpy (ΔH) The heat absorbed or released during binding.Indicates the contribution of hydrogen bonds and van der Waals interactions to the binding energy.
Change in Entropy (ΔS) The change in disorder of the system upon binding.Reflects changes in conformational freedom and solvent organization.
Change in Gibbs Free Energy (ΔG) The overall energy change of the interaction, calculated from ΔH and ΔS.Determines the spontaneity of the binding event.

Mapping of Antibody Epitopes and Protein-Protein Interaction Sites on Microarrays

Peptide microarrays are a high-throughput platform for identifying and characterizing protein-protein interactions, particularly for mapping the epitopes recognized by antibodies. asone-int.comnih.govcreative-peptides.com In this technique, a large number of different peptides are synthesized and immobilized on a solid surface. creative-peptides.com The microarray is then incubated with a sample containing the antibody or protein of interest.

Cy5-labeled secondary antibodies are commonly used to detect the binding of the primary antibody to the peptides on the array. nih.gov The high sensitivity of Cy5 allows for the detection of even weak binding events, and the far-red emission minimizes background fluorescence from the microarray surface and other biological molecules. axispharm.com By analyzing the pattern of fluorescent spots on the microarray, researchers can identify the specific peptide sequences that are recognized by the antibody, thereby mapping its epitope with high resolution. nih.gov This information is crucial for the development of diagnostic antibodies and vaccines. creative-peptides.com Similarly, by using a Cy5-labeled protein as a probe, it is possible to screen a library of peptides or proteins on a microarray to identify novel interaction partners. nih.gov

Investigation of Biomolecular Folding and Conformational Transitions

The ability of biomolecules like proteins and nucleic acids to fold into specific three-dimensional structures is essential for their function. colorado.edu this compound, in conjunction with FRET techniques, has become an invaluable tool for studying the complex processes of biomolecular folding and the dynamic conformational transitions that these molecules undergo. aip.orgnih.gov

Single-molecule FRET (smFRET) experiments, often employing a Cy3-Cy5 pair, allow researchers to observe the folding and unfolding of individual molecules in real time. aip.orgcolorado.edu By labeling a biomolecule at two specific positions with the donor and acceptor dyes, the distance changes that occur during folding can be monitored as changes in FRET efficiency. nsf.gov This provides a powerful method to study the folding pathways, identify intermediate states, and understand the factors that influence folding kinetics and stability. aip.org

Application in High-Throughput Screening (HTS) of Molecular Libraries

The chemical compound this compound is a specialized fluorescent labeling reagent that plays a significant role in the development of robust biochemical and biophysical assays for high-throughput screening (HTS). HTS methodologies are fundamental in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify potential therapeutic candidates. The unique molecular architecture of this compound, which combines a bright, far-red fluorescent dye (Cy5), a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group, makes it an invaluable tool for creating the fluorescently labeled molecules essential for many HTS assay formats.

The core utility of this compound in HTS lies in its ability to be conjugated to various biomolecules, such as proteins, peptides, or nucleic acids. nih.gov This process, known as bioconjugation, utilizes the terminal carboxylic acid group of the compound, which can be activated to form a stable amide bond with primary amine groups present on the target biomolecule. researchgate.net The attached Cy5 dye then serves as a reporter, allowing for the detection and quantification of molecular interactions or enzymatic activities in a high-throughput manner. The six-unit PEG linker (PEG6) is crucial as it enhances the water solubility of the labeled molecule and provides spatial separation between the dye and the biomolecule, which helps to minimize steric hindrance and potential quenching of the fluorescent signal. nih.gov

One of the primary applications of Cy5-labeled probes, such as those synthesized using this compound, is in fluorescence polarization (FP) based HTS assays. nih.govnih.gov FP is a homogeneous assay technique that measures changes in the rotational speed of a fluorescent molecule in solution. nih.gov In a typical FP-based HTS for screening inhibitors, a small, Cy5-labeled molecule (the tracer) binds to a larger target protein, resulting in a slower rotation and a high FP signal. When a compound from a screening library displaces the tracer from the target protein, the unbound, rapidly tumbling tracer exhibits a low FP signal. This change in polarization is used to identify "hits" from the library. The use of red dyes like Cy5 is advantageous as it can reduce interference from autofluorescence commonly found in biological samples and screening compounds. bmglabtech.com

For instance, a study on the development of an HTS assay for inhibitors of the Epstein-Barr virus nuclear antigen 1 (EBNA1) utilized a Cy5-labeled DNA probe. nih.gov In this assay, the binding of the EBNA1 protein to the Cy5-labeled DNA hairpin probe resulted in a high FP signal. nih.gov A screen of approximately 14,000 small molecules successfully identified inhibitors that disrupted this interaction, demonstrating the robustness of using Cy5-labeled probes in FP-based HTS for identifying inhibitors of protein-DNA interactions. nih.gov

Another significant application of this compound is in the development of Förster Resonance Energy Transfer (FRET)-based HTS assays. drugdiscoveryonline.com FRET is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor). In the context of HTS, a biomolecular interaction of interest can be monitored by labeling one component with a donor fluorophore and the other with an acceptor fluorophore, such as Cy5. When the two molecules interact, bringing the donor and acceptor into close proximity (typically 1-10 nm), energy is transferred from the excited donor to the acceptor, which then emits fluorescence at its characteristic wavelength. Compounds that disrupt this interaction cause a loss of the FRET signal.

A FRET-based HTS assay was developed to screen for inhibitors of the PhoP-DNA complex, a virulence factor in Mycobacterium tuberculosis. researchgate.net In this assay, the protein PhoP was labeled with Cy5 (the acceptor), and the DNA was labeled with Cy3 (the donor). The formation of the PhoP-DNA complex brought Cy3 and Cy5 into proximity, resulting in a high FRET signal. A test screen of around 6,000 compounds identified several active compounds that inhibited the PhoP-DNA interaction, as indicated by a decrease in the FRET signal. researchgate.net This assay demonstrated a high signal-to-basal ratio and a Z' factor of 0.85, indicating its suitability for HTS. researchgate.net

The data below summarizes findings from research utilizing Cy5-labeled probes in HTS, illustrating the types of assays where a molecule like this compound would be instrumental.

HTS Assay TypeTargetLabeled Molecule (Illustrative)Role of Cy5-ProbeKey Findings
Fluorescence Polarization (FP) Epstein-Barr Virus EBNA1Cy5-labeled DNA hairpin probeReports on the binding of EBNA1 to its DNA recognition site.A screen of ~14,000 compounds identified 3 selective inhibitors of the EBNA1-DNA interaction. nih.gov
Fluorescence Polarization (FP) Hepatitis C Virus (HCV) NS3 HelicaseCy5-labeled single-stranded DNA (Cy5-dT15)Monitors the binding of the helicase to the DNA substrate.The assay was used to screen an inhibitor library and demonstrated good correlation in duplicate assays. researchgate.net
Förster Resonance Energy Transfer (FRET) Mycobacterium tuberculosis PhoP-DNA complexPhoP protein labeled with Cy5 (acceptor) and DNA with Cy3 (donor)Acts as the FRET acceptor to signal the formation of the PhoP-DNA complex.A screen of ~6,000 compounds identified three inhibitors that directly bind to PhoP. researchgate.net
Time-Resolved FRET (TR-FRET) Thyroid Hormone Receptor (TR)Coactivator peptide (hSRC3) labeled with Cy5 (acceptor)Functions as the FRET acceptor to monitor the recruitment of the coactivator to the TR.A dual-acceptor assay was developed to simultaneously measure corepressor release and coactivator recruitment. nih.gov

Advanced Research Applications and Future Directions

Integration as a Linker Component in Complex Research Constructs

The characteristics of Cy5-PEG6-acid make it highly suitable for incorporation into elaborate research molecules, where it functions as a fluorescent and flexible linker.

Use in Proteolysis-Targeting Chimeras (PROTACs) for Target Protein Degradation Research

PROTACs are innovative bifunctional molecules engineered to specifically target and trigger the degradation of proteins. targetmol.commedchemexpress.commedchemexpress.com They are composed of a ligand that binds to the target protein, a second ligand that engages an E3 ubiquitin ligase, and a linker that connects these two elements. medchemexpress.commedchemexpress.com Incorporating a fluorescent marker like Cy5 through a PEG linker, as in this compound, enables the direct visualization and monitoring of the PROTAC molecule. targetmol.commedchemexpress.comtargetmol.com The most prevalent linkers used in PROTAC design are PEG linkers. biochempeg.com

This fluorescent labeling is critical for several areas of PROTAC research:

Cellular Uptake and Localization: It allows researchers to observe the PROTAC's entry into cells and its distribution within subcellular compartments.

Target Engagement: The binding of the PROTAC to its intended protein can be visually confirmed by observing the colocalization of the fluorescent PROTAC and a fluorescently labeled target protein.

Mechanistic Studies: It aids in studying the dynamics of the formation of the ternary complex, which consists of the PROTAC, the target protein, and the E3 ligase. bmglabtech.com For instance, immunofluorescence assays using Cy5-labeled antibodies have been used to confirm the degradation of target proteins like ERα, where a reduction in red fluorescence indicates successful degradation. nih.gov

The PEG6 linker in this compound offers significant benefits, as its flexibility and water-loving nature can enhance the solubility and pharmacokinetic properties of the PROTAC. broadpharm.comaxispharm.com

Application in Antibody-Drug Conjugate (ADC) Research for Targeted Delivery Studies

ADCs represent a class of targeted therapies that deliver a powerful cytotoxic agent to cancer cells. biochempeg.com An ADC consists of a monoclonal antibody targeting a tumor-associated antigen, a cytotoxic drug, and a linker that joins them. biochempeg.com Fluorescent dyes such as Cy5, when attached via a PEG linker, are valuable tools in the preclinical assessment of ADCs. chinesechemsoc.orgaacrjournals.org

The application of this compound in ADC research supports:

Trafficking and Internalization Studies: The pathway of the ADC from the cell surface to its intracellular location can be visually tracked and measured. thermofisher.com

Payload Release Analysis: By utilizing linkers designed to be cleaved inside the cell, the release of the fluorescent dye, acting as a proxy for the drug, can be monitored. biochempeg.com

Biodistribution Imaging: In animal studies, the accumulation of the ADC in tumors compared to healthy tissues can be evaluated non-invasively. chinesechemsoc.org

Development of Advanced Molecular Tools for Mechanistic Biology

The properties of this compound are well-suited for creating a variety of sophisticated molecular tools to investigate the detailed mechanisms of biological functions. The bright, far-red fluorescence of Cy5, combined with a flexible, hydrophilic linker and a reactive group, allows for its use in several advanced applications. broadpharm.comaxispharm.com

For example, this compound can be attached to proteins, nucleic acids, or small molecules to generate fluorescent probes for techniques such as:

Förster Resonance Energy Transfer (FRET): Paired with a suitable acceptor dye, Cy5 can serve as a FRET donor to measure molecular distances and interactions. bmglabtech.com Iron-sulfur (FeS) clusters in some helicases can act as natural quenchers for Cy5, a property used to study DNA binding and unwinding. nih.gov

Super-Resolution Microscopy: The photophysical characteristics of Cy5 are compatible with methods like STORM (Stochastic Optical Reconstruction Microscopy), enabling imaging with resolution beyond the diffraction limit of light. nih.gov

Single-Molecule Tracking: The high photostability and brightness of Cy5 facilitate the real-time tracking of individual molecules, offering insights into their movement and binding kinetics. nih.govnih.gov

These advanced tools are essential for analyzing complex cellular pathways and understanding the dynamic interactions of molecules in living organisms.

Challenges and Opportunities in this compound Probe Design

Despite its versatility, the use of this compound presents certain challenges. The design and optimization of probes based on this compound require careful attention to several factors.

Optimization of Photophysical Properties for Diverse Research Environments

The fluorescence of cyanine (B1664457) dyes like Cy5 can be affected by the local environment. acs.org Factors such as pH, the polarity of the solvent, and proximity to other molecules can alter its quantum yield and fluorescence lifetime. rsc.orgtandfonline.com For example, the aggregation of Cy5 molecules at high concentrations can cause self-quenching, which diminishes the fluorescence signal. researchgate.net

Opportunities for improvement include:

Chemical Modification: Modifying the cyanine dye's structure to enhance its photostability and lessen its sensitivity to environmental changes. royalsocietypublishing.org

Linker Engineering: Adjusting the length and composition of the PEG linker to manage the dye's local environment and reduce interactions with the conjugated biomolecule. researchgate.net

Formulation Strategies: Creating buffer systems and additives that stabilize the dye and boost its performance in specific research contexts.

Strategies for Minimizing Non-Specific Interactions and Background Fluorescence

A frequent issue in fluorescence-based assays is the non-specific binding of the probe to cellular components or surfaces, which can result in high background signals that mask the desired specific signal. uth.edu The PEG linker in this compound helps to reduce this issue due to its hydrophilic and bio-inert properties. oup.combiorxiv.org However, some cyanine dyes, including Cy5, have been observed to bind non-specifically to monocytes and macrophages, potentially through interaction with the CD64 receptor. uth.eduresearchgate.net

Additional methods to decrease non-specific interactions include:

Blocking Agents: Using substances like bovine serum albumin (BSA) or specific commercial blocking reagents to occupy non-specific binding sites. uth.edusigmaaldrich.com Phosphorothioate oligodeoxynucleotides (PS-ODN) have also been shown to effectively block the non-specific binding of Cy5 conjugates to monocytes. researchgate.netgoogle.comgoogle.com

Washing Protocols: Optimizing the thoroughness and timing of washing steps to eliminate any unbound probe. sigmaaldrich.com

Probe Design: Integrating other chemical groups into the probe to further minimize non-specific binding. nih.gov Labeling with fluorescent dyes can sometimes alter the biodistribution of nanoparticles, leading to accumulation in non-target organs and reducing target specificity, which highlights the importance of careful probe design. nih.gov

By addressing these challenges through thoughtful design and methodological improvements, the utility of this compound and similar probes in advanced biological research will continue to grow.

Table of Mentioned Compounds

Compound Name
(S,R,S)-AHPC-amido-C5-acid
ARV-471
Bovine Serum Albumin
This compound
ERα
MeO-[PEG6-IPQA]
p-PROTAC
Phosphorothioate oligodeoxynucleotides
TCO-Dox

Emerging Research Frontiers for this compound and Related Conjugates

The unique combination of a vibrant, far-red fluorophore (Cy5), a flexible and biocompatible spacer (PEG6), and a reactive carboxylic acid group positions this compound and its derivatives at the forefront of innovative research. Scientists are leveraging these characteristics to develop sophisticated tools for advanced bioimaging, targeted therapeutics, and novel biosensing platforms, pushing the boundaries of molecular and cellular investigation.

One of the most promising frontiers is the development of next-generation probes for in vivo imaging and diagnostics. Researchers have synthesized mitochondria-targeting fluorescent dyes based on a Cy5-PEG structure. biorxiv.orgbiorxiv.org These probes can penetrate the blood-brain barrier, allowing for the visualization and monitoring of mitochondrial dynamics within the brain. biorxiv.orgbiorxiv.org This is particularly significant for studying neurodegenerative diseases like Alzheimer's, where mitochondrial dysfunction is an early indicator. biorxiv.org The PEG linker is crucial in these conjugates, as it enhances hydrophilicity, improves cellular uptake, and reduces non-specific interactions. biorxiv.org

Another major area of emerging research is in the creation of sophisticated drug delivery systems. Cy5-PEGylated nanoparticles are being explored for tracking the lymphatic system, which could aid in monitoring cancer metastasis. broadpharm.comresearchgate.net Furthermore, conjugates incorporating Cy5 and PEG have been used to create pH-responsive nanoparticles. nih.gov These systems are designed to release their therapeutic payload, such as the chemotherapy drug cisplatin (B142131), preferentially in the acidic microenvironment of tumors, offering a targeted approach to cancer therapy. nih.gov The PEGylation of drug-coated balloon models with Cy5-conjugates is also being investigated to improve hemocompatibility and control drug release. mdpi.com

The development of highly specific biosensors represents another key research direction. Aptamer-based fluorescent biosensors, which use nucleic acid sequences to bind to specific targets, have incorporated Cy5. mdpi.comresearchgate.net These "aptasensors" can be designed to activate their fluorescence only in specific environments, such as the acidic surroundings of cancer cells, enabling targeted cell imaging. mdpi.com The use of Cy5 is advantageous due to its emission in the near-infrared (NIR) window, which allows for deeper tissue penetration and reduced background autofluorescence. mdpi.com

Finally, this compound is finding application as a component in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel molecules that harness the cell's own protein disposal system to selectively degrade target proteins. medchemexpress.com In this context, this compound serves as a fluorescently labeled PEG-based linker, connecting the ligand that binds to the target protein with the ligand for an E3 ubiquitin ligase, facilitating the study and optimization of these next-generation therapeutics. medchemexpress.com

Interactive Data Table: Emerging Applications of Cy5-PEG Conjugates

Research AreaConjugate TypeKey FindingsApplication Focus
Neuro-imaging Cy5-PEG2Penetrates the blood-brain barrier; selectively accumulates in mitochondria. biorxiv.orgbiorxiv.orgVisualizing mitochondrial dynamics in brain tissue for neurodegenerative disease research. biorxiv.orgbiorxiv.org
Cancer Diagnostics Cy5-labeled aptamer with acid-labile linkerActivates fluorescence in the acidic extracellular environment characteristic of cancer cells. mdpi.comTargeted imaging of cancer cells. mdpi.com
Targeted Drug Delivery Cy5.5-PEG-g-A-HA/CDDP nanoparticlespH-responsive release of cisplatin (CDDP) is faster in acidic conditions, typical of tumor microenvironments. nih.govControlled and targeted cancer therapy and diagnosis. nih.gov
Lymphatic Tracking PEGylated Cy5-PLA nanoparticlesNanoparticles can be used for tracking the lymphatic system. broadpharm.comresearchgate.netStudying cancer metastasis through the lymphatic circulation. researchgate.net
Biosensing Cy5.5-labeled mannotetraoseUsed in a competitive binding assay with PEGylated Concanavalin A for glucose detection. nih.govacs.orgDevelopment of nonenzymatic fluorescent glucose sensors. nih.govacs.org
Protein Degradation This compound based PROTACsActs as a fluorescent linker in PROTACs to facilitate targeted protein degradation. medchemexpress.comSynthesis and study of PROTACs for therapeutic applications. medchemexpress.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Cy5-PEG6-acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves conjugating the Cy5 fluorophore to a PEG6 spacer with a terminal carboxylic acid group. Key steps include activation of the carboxylic acid (e.g., using EDC/NHS chemistry) and purification via size-exclusion chromatography (SEC) or HPLC. Purity validation requires analytical techniques such as reverse-phase HPLC (>95% purity threshold) and MALDI-TOF mass spectrometry to confirm molecular weight . Proton NMR can verify PEG spacer integrity by identifying characteristic ethylene oxide peaks (~3.6 ppm) .

Q. How does the PEG6 spacer influence the solubility and stability of this compound in aqueous buffers?

  • Methodological Answer : The PEG6 spacer enhances hydrophilicity, reducing aggregation in aqueous environments. Stability can be tested via dynamic light scattering (DLS) to monitor particle size over time. Solubility is quantified by preparing serial dilutions in PBS (pH 7.4) and measuring absorbance at Cy5’s λmax (≈649 nm) until precipitation occurs . Compare results with non-PEGylated Cy5 controls to isolate PEG6’s effects .

Q. What spectroscopic techniques are critical for characterizing this compound’s photophysical properties?

  • Methodological Answer : Use UV-Vis spectroscopy to confirm the Cy5 absorbance profile (peak at ~649 nm) and fluorescence emission (≈670 nm). Quantum yield calculations require comparative analysis with a reference dye (e.g., Rhodamine 6G). For advanced validation, time-resolved fluorescence spectroscopy can assess photostability under prolonged irradiation .

Advanced Research Questions

Q. How can researchers optimize this compound conjugation efficiency to target biomolecules (e.g., antibodies)?

  • Methodological Answer : Employ a molar excess of this compound (e.g., 10:1 dye-to-protein ratio) during conjugation. Monitor reaction kinetics via UV-Vis to track free dye depletion. Use SDS-PAGE with in-gel fluorescence imaging to confirm covalent bonding and quantify labeling efficiency. For reproducibility, standardize buffer conditions (pH 8.5–9.0) and avoid amine-containing buffers .

Q. What experimental strategies resolve discrepancies in this compound’s fluorescence intensity across different studies?

  • Methodological Answer : Discrepancies may arise from environmental factors (e.g., pH, temperature) or quenching effects. Perform controlled experiments to isolate variables:

  • Compare fluorescence in PBS vs. serum-containing buffers to assess protein-binding interference.
  • Use Förster resonance energy transfer (FRET) assays if proximity-based quenching is suspected.
  • Cross-reference with literature using the PICOT framework (Population: this compound; Intervention: environmental variables; Comparison: baseline intensity; Outcome: quantified discrepancy; Time: real-time monitoring) .

Q. How do researchers validate this compound’s performance in live-cell imaging without inducing cytotoxicity?

  • Methodological Answer : Conduct dose-response assays (e.g., 0.1–10 µM dye concentrations) with viability markers (MTT or Calcein-AM). Use confocal microscopy to confirm intracellular localization while avoiding lysosomal accumulation (common with PEGylated dyes). Include controls with unconjugated Cy5 to differentiate PEG6’s protective effects .

Q. What statistical approaches are recommended for analyzing in vivo biodistribution data of this compound conjugates?

  • Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions. Use principal component analysis (PCA) to identify organ-specific accumulation patterns. Address batch effects by normalizing to internal standards (e.g., co-injected reference dyes). Data should be cross-validated with mass spectrometry for metabolite identification .

Data and Reproducibility

Q. How should researchers address conflicting reports on this compound’s renal clearance rates?

  • Methodological Answer : Reconcile discrepancies by standardizing experimental models (e.g., murine vs. porcine) and imaging modalities (fluorescence vs. PET). Perform pharmacokinetic modeling (compartmental analysis) to calculate half-life (t1/2) and clearance rates. Publish raw datasets and analysis code in FAIR-aligned repositories to enhance reproducibility .

Q. What frameworks guide the design of studies investigating this compound’s long-term photostability?

  • Methodological Answer : Adopt the FINER5 criteria:

  • Feasible : Use accelerated aging tests (e.g., 72-h light exposure at 37°C).
  • Novel : Compare with emerging dyes (e.g., Cy7 variants).
  • Ethical : Minimize animal use via in vitro models.
  • Relevant : Align with NIH guidelines for fluorescence probe validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.